Neotame

Catalog No.
S536996
CAS No.
165450-17-9
M.F
C20H30N2O5
M. Wt
378.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neotame

CAS Number

165450-17-9

Product Name

Neotame

IUPAC Name

3-(3,3-dimethylbutylamino)-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

HLIAVLHNDJUHFG-HOTGVXAUSA-N

SMILES

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC

Solubility

4,75 % (w/w) at 60 °C in water, soluble in ethanol and ethyl acetate
In water, 14.4 mg/L at 25 °C (est)

Synonyms

N-(N-(3,3-dimethylbutyl)-L-alpha-aspartyl)-L-phenylalanine 1-methyl ester, NC 00723, neotame

Canonical SMILES

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC

Isomeric SMILES

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC

Description

The exact mass of the compound Neotame is 378.2155 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4,75 % (w/w) at 60 °c in water, soluble in ethanol and ethyl acetatein water, 14.4 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: FLAVOUR_ENHANCER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Origin: Neotame is a derivative of aspartame, another artificial sweetener []. It was discovered and developed by NutraSweet Company in the late 1980s [].
  • Significance: Neotame's high sweetness intensity allows for minimal use in foods and beverages, reducing calorie intake without sacrificing sweetness. It also has potential applications in pharmaceuticals to mask bitter tastes [].

Molecular Structure Analysis

  • Neotame is a dipeptide, meaning it consists of two amino acids linked by a peptide bond []. These amino acids are N-(3,3-dimethylbutyl)-L-aspartic acid and methyl L-phenylalanate [].
  • The key feature is the presence of a specific stereoisomer, (2S,3S)-stereoisomer, which is responsible for its sweet taste [].
  • Another notable aspect is the 3,3-dimethylbutyl group, which contributes to its high sweetness intensity compared to aspartame [].

Chemical Reactions Analysis

  • Synthesis: The specific details of Neotame's synthesis are considered trade secrets, but scientific literature suggests a multi-step process involving the starting materials aspartame and 3,3-dimethylbutyraldehyde.
  • Decomposition: Limited information exists on the specific decomposition pathways of Neotame. However, as a peptide, it is likely susceptible to hydrolysis (breakdown by water) under acidic or basic conditions, breaking down into its constituent amino acids [].
  • Other Reactions: Due to its intended use as a food additive, there's limited research on Neotame's reactivity beyond its interaction with taste receptors (discussed in Mechanism of Action).

Physical And Chemical Properties Analysis

  • Appearance: White crystalline powder [].
  • Melting Point: 278 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Moderately soluble in water (12.6 g/kg at 25°C) [].
  • Stability: Stable under normal storage conditions (cool, dry place) [].

Neotame interacts with sweet taste receptors on the tongue, particularly the T1R2 and T1R3 receptors []. These receptors are responsible for detecting sweetness. The specific binding of Neotame to these receptors triggers a signal that is interpreted by the brain as sweetness, even though Neotame itself provides no calories.

  • Toxicity: Studies suggest Neotame is generally safe for consumption at approved intake levels. However, a recent study raises concerns about potential gut damage at high doses. More research is needed to confirm these findings.
  • Flammability: Not readily flammable [].
  • Reactivity: No significant reactivity hazards reported [].

Sweetener Properties and Applications

  • Sweetener potency: One of the primary research areas focuses on Neotame's intense sweetness. Studies show it to be 7,000-13,000 times sweeter than sucrose (table sugar) []. This high potency allows for minimal use in food products while achieving desired sweetness levels.
  • Taste profile and functionality: Research explores Neotame's taste profile beyond just sweetness. Some studies suggest a clean, sugar-like taste with minimal aftertaste []. Additionally, research investigates Neotame's functionality in various food applications, including stability under different processing conditions (heating, pH) [].

Safety and Metabolism

  • Safety evaluations: A significant focus of research is Neotame's safety for human consumption. Regulatory bodies like the US Food and Drug Administration (FDA) rely on extensive research to determine safe intake levels. Studies investigate potential effects on various organs and systems [].
  • Metabolic fate: Understanding how the body processes Neotame is crucial for safety assessment. Research explores Neotame's breakdown products and their potential effects [].

Gut Microbiome Impact

  • Emerging area of research: A relatively new area of Neotame research investigates its potential effects on the gut microbiome. Studies in mice suggest Neotame consumption may alter the composition of gut bacteria []. More research is needed to understand the long-term implications for human health.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

white to off-white powde

XLogP3

-0.1

Exact Mass

378.2155

LogP

log Kow = 2.88 (est)

Appearance

Solid powder

Melting Point

81 °C to 84 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VJ597D52EX

Mechanism of Action

The sweet taste receptor is a heterodimer of two G protein coupled receptors, T1R2 and T1R3. Previous experimental studies using sweet receptor chimeras and mutants show that there are at least three potential binding sites in this heterodimeric receptor. Receptor activity toward the artificial sweeteners aspartame and neotame depends on residues in the amino terminal domain of human T1R2. In contrast, receptor activity toward the sweetener cyclamate and the sweet taste inhibitor lactisole depends on residues within the transmembrane domain of human T1R3. Furthermore, receptor activity toward the sweet protein brazzein depends on the cysteine rich domain of human T1R3.
The sweet protein brazzein [recombinant protein with sequence identical with the native protein lacking the N-terminal pyroglutamate (the numbering system used has Asp2 as the N-terminal residue)] activates the human sweet receptor, a heterodimeric G-protein-coupled receptor composed of subunits Taste type 1 Receptor 2 (T1R2) and Taste type 1 Receptor 3 (T1R3). In order to elucidate the key amino acid(s) responsible for this interaction, we mutated residues in brazzein and each of the two subunits of the receptor. The effects of brazzein mutations were assayed by a human taste panel and by an in vitro assay involving receptor subunits expressed recombinantly in human embryonic kidney cells; the effects of the receptor mutations were assayed by in vitro assay. We mutated surface residues of brazzein at three putative interaction sites: site 1 (Loop43), site 2 (N- and C-termini and adjacent Glu36, Loop33), and site 3 (Loop9-19). Basic residues in site 1 and acidic residues in site 2 were essential for positive responses from each assay. Mutation of Y39A (site 1) greatly reduced positive responses. A bulky side chain at position 54 (site 2), rather than a side chain with hydrogen-bonding potential, was required for positive responses, as was the presence of the native disulfide bond in Loop9-19 (site 3). Results from mutagenesis and chimeras of the receptor indicated that brazzein interacts with both T1R2 and T1R3 and that the Venus flytrap module of T1R2 is important for brazzein agonism. With one exception, all mutations of receptor residues at putative interaction sites predicted by wedge models failed to yield the expected decrease in brazzein response. The exception, hT1R2 (human T1R2 subunit of the sweet receptor):R217A/hT1R3 (human T1R3 subunit of the sweet receptor), which contained a substitution in lobe 2 at the interface between the two subunits, exhibited a small selective decrease in brazzein activity. However, because the mutation was found to increase the positive cooperativity of binding by multiple ligands proposed to bind both T1R subunits (brazzein, monellin, and sucralose) but not those that bind to a single subunit (neotame and cyclamate), we suggest that this site is involved in subunit-subunit interaction rather than in direct brazzein binding. Results from this study support a multi-point interaction between brazzein and the sweet receptor by some mechanism other than the proposed wedge models.

Vapor Pressure

2.71X10-11 mm Hg at 25 °C (est)

Other CAS

165450-17-9

Wikipedia

Neotame

Biological Half Life

Healthy men (mean age + or - standard deviation (SD), 28 + or - 6 years) were each given a single dose of neotame in solution at 0.10, 0.25 or 0.50 mg/kg bw (n =7, 6, and 6 men per dose, respectively), after an overnight fast. Eighteen men completed the study. Clinical evaluations and laboratory tests were done immediately before dosing and approximately 48 hr after dosing. ... Neotame was rapidly eliminated with a half-life ranging from 0.61 hr to 0.75 hr. The short half life was supported by the rapid disappearance of neotame from the urine (neotame was not detectable after 8 hr). ... The calculated half life of de-esterified neotame in plasma was approximately 2 hr.

Use Classification

Food additives
FLAVOUR_ENHANCER; -> JECFA Functional Classes

Methods of Manufacturing

Neotame is manufactured by the reaction of aspartame and 3,3-dimethylbutyraldehyde, followed by purification, drying and milling.
Preparation: C. Nofre, J.-M. Tinti, FR 2697844; eidem, US 5480668 (1994, 1996)

General Manufacturing Information

The most potent commercial sweetener to date (approximately 2005). It is approximately 8000 times sweeter than sucrose or approximately 40 times sweeter than its analogue, aspartame. ... Approved by FDA as a general purpose sweetener in 2002. ... more commonly used as a partial substitution of sugar or high fructose corn syrup, and in blends with other high potency sweeteners, instead of a stand alone sweetener.
Add sweetness with or without the extra calories ... /in/ beverages, baked goods, confections, table-top sugar, substitutes, many processed foods
Reported to be 6000 to 10000 times sweeter than sucrose.

Stability Shelf Life

The degradation of neotame was assessed at an artificially high concentration of 200 ppm in mock beverages containing phosphate- and citrate-buffered solutions simulating formulations used in commercial cola soft drinks (pH 2.8 and 3.2) lemon-lime soft drink (pH 3.8) and root beer soft drink (pH 4.5), and covered a range of temperatures (5, 20, 30, and 35 °C) and storage for up to 8 weeks. These conditions simulated typical commercial, as well as extreme, storage conditions for beverages, with respect to temperature and time. Dependency on pH, time, and temperature was assessed for all degradation products of neotame. Higher concentrations of neotame were used to allow detection of low concentrations of degradation products. The use of higher concentrations of neotame was justified on the basis of similar kinetic profiles for neotame at 200 ppm and 15 ppm, a concentration relevant to intended use. The principle degradation product of neotame at concentrations of intended use or at the much higher concentrations used in mock beverage formulations was de-esterified neotame. It comprised approximately 7% of the initial amount of neotame after storage for 8 weeks at 20 °C, pH 3.2. Hydrolysis of neotame to de-esterified neotame occurs slowly and is dependent upon pH and temperature. In addition to de-esterified neotame, three minor degradation products were detected, specifically N-(N-(3,3-dimethylbutyl)-L-aspartamidyl)-L-phenylalanine 1-methyl ester formed by cyclization of neotame, N-(N-(3,3-dimethylbutyl)-L-beta-aspartyl)-L-phenylalanine 1-methyl ester formed by beta-rearrangement of neotame, and N-(N-(3,3-dimethylbutyl)-L-aspartamidyl)-L-phenylalanine formed by methyl ester hydrolysis of N-(N-(3,3-dimethylbutyl)-L-aspartamidyl)-L-phenylalanine 1-methyl ester. These minor degradation products represented <1% of the initial concentration of neotame of 200 ppm after 8 weeks of storage at 20 °C. When the initial concentration of neotame was 15 ppm, these products could not be detected.

Dates

Modify: 2023-08-15
1: Kumari A, Choudhary S, Arora S, Sharma V. Stability of aspartame and neotame in pasteurized and in-bottle sterilized flavoured milk. Food Chem. 2016 Apr 1;196:533-8. doi: 10.1016/j.foodchem.2015.09.082. Epub 2015 Sep 26. PubMed PMID: 26593524.
2: Bathinapatla A, Kanchi S, Singh P, Sabela MI, Bisetty K. Fabrication of copper nanoparticles decorated multiwalled carbon nanotubes as a high performance electrochemical sensor for the detection of neotame. Biosens Bioelectron. 2015 May 15;67:200-7. doi: 10.1016/j.bios.2014.08.017. Epub 2014 Aug 19. PubMed PMID: 25216979.
3: Hu F, Xu L, Luan F, Liu H, Gao Y. Determination of neotame in non-alcoholic beverage by capillary zone electrophoresis. J Sci Food Agric. 2013 Oct;93(13):3334-8. doi: 10.1002/jsfa.6181. Epub 2013 May 29. PubMed PMID: 23595253.
4: Yang D, Chen B. Determination of neotame in beverages, cakes and preserved fruits by column-switching high-performance liquid chromatography. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2010 Sep;27(9):1221-5. doi: 10.1080/19440049.2010.487875. PubMed PMID: 20526922.
5: Doug Z, Padden BE, Salsbury JS, Munson EJ, Schroeder SA, Prakash I, Grant DJ. Neotame anhydrate polymorphs I: preparation and characterization. Pharm Res. 2002 Mar;19(3):330-6. PubMed PMID: 11934241.
6: Dong Z, Munson EJ, Schroeder SA, Prakash I, Grant DJ. Conformational flexibility and hydrogen-bonding patterns of the neotame molecule in its various solid forms. J Pharm Sci. 2002 Sep;91(9):2047-56. PubMed PMID: 12210051.
7: Mayhew DA, Comer CP, Stargel WW. Food consumption and body weight changes with neotame, a new sweetener with intense taste: differentiating effects of palatability from toxicity in dietary safety studies. Regul Toxicol Pharmacol. 2003 Oct;38(2):124-43. PubMed PMID: 14550755.
8: Dong Z, Salsbury JS, Zhou D, Munson EJ, Schroeder SA, Prakash I, Vyazovkin S, Wight CA, Grant DJ. Dehydration kinetics of neotame monohydrate. J Pharm Sci. 2002 Jun;91(6):1423-31. PubMed PMID: 12115842.
9: Prakash I, Bishay IE, Desai N, Walters DE. Modifying the temporal profile of the high-potency sweetener neotame. J Agric Food Chem. 2001 Feb;49(2):786-9. PubMed PMID: 11262029.
10: Chattopadhyay S, Raychaudhuri U, Chakraborty R. Artificial sweeteners - a review. J Food Sci Technol. 2014 Apr;51(4):611-21. doi: 10.1007/s13197-011-0571-1. Epub 2011 Oct 21. Review. PubMed PMID: 24741154; PubMed Central PMCID: PMC3982014.
11: Flamm WG, Blackburn GL, Comer CP, Mayhew DA, Stargel WW. Long-term food consumption and body weight changes in neotame safety studies are consistent with the allometric relationship observed for other sweeteners and during dietary restrictions. Regul Toxicol Pharmacol. 2003 Oct;38(2):144-56. PubMed PMID: 14550756.
12: Dong Z, Young VG Jr, Sheth A, Munson EJ, Schroeder SA, Prakash I, Grant DJ. Crystal structure of neotame anhydrate polymorph G. Pharm Res. 2002 Oct;19(10):1549-53. PubMed PMID: 12425475.
13: Qurrat-ul-Ain, Khan SA. Artificial sweeteners: safe or unsafe? J Pak Med Assoc. 2015 Feb;65(2):225-7. Review. PubMed PMID: 25842566.
14: Witt J. Discovery and development of neotame. World Rev Nutr Diet. 1999;85:52-7. Review. PubMed PMID: 10647335.
15: Rodrigues JB, Paixão JA, Cruz AG, Bolini HM. Chocolate Milk with Chia Oil: Ideal Sweetness, Sweeteners Equivalence, and Dynamic Sensory Evaluation Using a Time-Intensity Methodology. J Food Sci. 2015 Dec;80(12):S2944-9. doi: 10.1111/1750-3841.13120. Epub 2015 Nov 2. PubMed PMID: 26523944.
16: Garbow JR, Likos JJ, Schroeder SA. Structure, dynamics, and stability of beta-cyclodextrin inclusion complexes of aspartame and neotame. J Agric Food Chem. 2001 Apr;49(4):2053-60. PubMed PMID: 11308366.
17: Neotame - a new artificial sweetener. Med Lett Drugs Ther. 2002 Aug 19;44(1137):73-4. PubMed PMID: 12205430.
18: Baturina VA, Sharafetdinov KhKh, Meshcheriakova VA, Plotnikova OA, Sokolov AI, Gapparov MM. [Effect of food additive Neotame (N-[N-(3,3-dimethylbutyl)-L-alpha-aspartyl]-L-phenylalanine-1-methyl) on glucose level in blood of patients with diabetes mellitus type 2]. Vopr Pitan. 2004;73(6):18-20. Russian. PubMed PMID: 15685854.
19: Matsumoto H, Hirata K, Sakamaki N, Hagino K, Ushiyama H. [Simultaneous determination of neotame, alitame and aspartame in foods by HPLC]. Shokuhin Eiseigaku Zasshi. 2008 Feb;49(1):31-6. Japanese. PubMed PMID: 18344656.
20: Walters DE, Prakash I, Desai N. Active conformations of neotame and other high-potency sweeteners. J Med Chem. 2000 Mar 23;43(6):1242-5. PubMed PMID: 10737757.

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